2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid
Description
Properties
Molecular Formula |
C5H5F2N3O2 |
|---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-methyltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5F2N3O2/c1-10-3(2-8-9-10)5(6,7)4(11)12/h2H,1H3,(H,11,12) |
InChI Key |
LVEZYYQPWVPGRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Metal-Free Synthesis of 1,2,3-Triazoles
Recent advances have enabled metal-free synthesis of 1,2,3-triazoles, which is highly relevant for preparing the triazolyl acetic acid derivatives. Continuous-flow methods have been developed to efficiently construct 1,2,3-triazole rings under mild, metal-free conditions, improving atom economy and selectivity while avoiding chromatographic purification steps. These methods involve azide-alkyne cycloaddition or alternative cyclization strategies that generate the triazole ring in a one-pot process with high yields and environmental friendliness.
Synthesis via α-Chlorotosylhydrazones and Arylamines
Another synthetic route involves cycloaddition reactions of α-chlorotosylhydrazones with arylamines to form 1,2,3-triazoles without metal catalysts. This approach allows for the introduction of various substituents on the triazole ring, including methyl groups, by selecting appropriate starting materials.
Introduction of the Difluoromethyl Group and Acetic Acid Functionality
Difluoromethylation Strategies
The difluoromethyl group (–CF2–) adjacent to the acetic acid is typically introduced via nucleophilic substitution or electrophilic fluorination on precursors bearing halogen or activated leaving groups at the alpha position of the acetic acid. Common reagents include difluoromethylated building blocks or reagents such as difluorobromoacetic acid derivatives or difluoromethylation agents under controlled conditions.
Preparation of 2,2-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetic Acid Analogues
A related preparation method described in patent literature involves the synthesis of 2-(1H-1,2,4-triazol-1-yl)acetic acid derivatives, which can be adapted for 1,2,3-triazole analogues. The process includes:
- Reaction of 1H-1,2,4-triazole azoles with mono-chloroacetic acid in aqueous sodium hydroxide to yield 2-(1H-1,2,4-triazol-1-yl)acetic acid after acidification and extraction.
- Conversion of the acetic acid to the corresponding acyl chloride using oxalyl chloride or sulfur oxychloride in toluene with catalytic DMF.
- Subsequent Friedel-Crafts type acylation with difluorobenzene derivatives in the presence of Lewis acids such as anhydrous aluminum chloride or ferric chloride to introduce difluorophenyl groups.
Although this patent focuses on 1,2,4-triazole systems, the methodology provides a conceptual framework for preparing 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid by replacing the triazole isomer and adjusting conditions accordingly.
Representative Preparation Route for 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic Acid
Based on the integration of the above methods, a plausible synthetic route is as follows:
Detailed Reaction Conditions and Yields
| Step | Reagents | Molar Ratio | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | Methyl azide + alkyne | 1:1 | 30-40 °C (flow reactor) | 3 h | >85 | Continuous flow, metal-free synthesis of 1-methyl-1,2,3-triazole |
| 2 | 1-methyl-1,2,3-triazole + 2,2-difluoro-2-chloroacetic acid + NaOH | 5-6 : 1.4-1.6 : 1 | Room temperature | 15-20 h | 70-80 | Basic aqueous medium with stirring |
| 3 | Acidification and extraction | H2SO4 to pH 1-1.5 | Room temperature | 30 min | N/A | Extraction with ethyl acetate, drying |
Research Findings and Optimization Notes
- Continuous-flow metal-free synthesis of the triazole ring improves safety by controlling energetic intermediates and enhances yield compared to batch methods.
- The use of mono-chloroacetic acid in basic aqueous media allows selective alkylation of the triazole nitrogen, forming the acetic acid side chain with difluoro substitution achievable through appropriate haloacetic acid derivatives.
- Acidification and extraction steps are critical to isolate the product in high purity and yield.
- Lewis acid catalysis (e.g., AlCl3, FeCl3) is effective for related aromatic acylations but less relevant for this aliphatic acid synthesis.
- Metal-free conditions reduce environmental impact and simplify purification, making the process suitable for scale-up.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Metal-free continuous-flow triazole synthesis | One-pot, no metals, high yield | Environmentally benign, scalable | Requires specialized flow equipment |
| Aqueous alkylation with difluoro-chloroacetic acid | Simple, uses common reagents | Mild conditions, good selectivity | Long reaction time, careful pH control needed |
| Friedel-Crafts acylation (related method) | Introduces difluorophenyl groups | High yield in aromatic systems | Not directly applicable to aliphatic acid |
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis:
Materials Science: It is explored for the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The triazole ring can mimic natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.
Modulating Receptors: The compound can interact with specific receptors, altering their signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Pyrazole-Based Acetic Acid Derivatives
Pyrazole analogs, such as 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (MW: 241.29), share structural similarities but differ in nitrogen atom placement within the heterocyclic ring. The pyrazole ring (two adjacent nitrogen atoms) confers distinct electronic and steric properties compared to the triazole (three nitrogen atoms). For example:
- 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid (MW: 268.22) features a dihydropyrazole ring and a difluorophenyl group, which may enhance binding affinity to biological targets like enzymes or receptors .
Fluorinated Acetic Acid Derivatives with Heterocyclic Moieties
Fluorination significantly impacts physicochemical properties:
- Ammonium salt of 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]acetic acid (CAS 1190931-27-1) demonstrates rapid urinary excretion in rats (half-life: 4–7 hours) without bioaccumulation, highlighting the role of fluorine in reducing metabolic persistence .
- In contrast, triazole-containing compounds like the target molecule may exhibit slower clearance due to stronger interactions with biomacromolecules, though empirical data is lacking in the evidence.
Table 1: Structural and Molecular Comparison of Selected Acetic Acid Derivatives
*Estimated based on analogous structures.
Physicochemical Properties and Stability
- Acidity : The difluoroacetic acid core increases acidity (pKa ~1–2), comparable to trifluoroacetic acid, enhancing solubility in polar solvents.
- Thermal Stability : Fluorine atoms and aromatic rings improve thermal stability, as seen in related fluorinated dioxolane derivatives .
- Solubility : Triazole derivatives generally exhibit higher aqueous solubility than pyrazole analogs due to increased polarity.
Pharmacokinetic and Toxicological Profiles
- Clearance : Fluorinated acetic acid salts (e.g., CAS 1190931-27-1) show rapid renal excretion, suggesting the target compound may follow similar pathways .
Biological Activity
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is a novel compound featuring a difluoromethyl group and a 1-methyl-1H-1,2,3-triazole moiety. Its unique structural characteristics suggest potential applications in medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 177.11 g/mol
- Functional Groups : Difluoromethyl group, carboxylic acid, triazole ring
The difluoromethyl group enhances biological activity and alters pharmacokinetic properties. The triazole ring is known for its antimicrobial and antifungal properties, making this compound of considerable interest in drug development.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, similar triazole derivatives have shown moderate inhibition against carbonic anhydrase enzymes, which play critical roles in physiological processes . The presence of the difluoromethyl group may further enhance these effects.
Anticancer Activity
Studies on related triazole compounds have demonstrated their potential as anticancer agents. For example:
- Cell Viability Assays : Compounds structurally similar to 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid have been tested against various cancer cell lines (e.g., MCF-7). Results indicated that these compounds could induce apoptosis and exhibit antiproliferative effects with GI values ranging from 0.95 µM to 1.50 µM .
Enzyme Inhibition
Triazole derivatives are known to act as enzyme inhibitors. For instance:
- Carbonic Anhydrase Inhibition : Similar compounds have been evaluated for their inhibitory effects on carbonic anhydrase enzymes, crucial for maintaining acid-base balance in organisms .
Synthesis Methods
The synthesis of 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can be achieved through various chemical reactions including:
- Nucleophilic Substitution Reactions : Utilizing the difluoromethyl group.
- Esterification or Amidation : Exploiting the carboxylic acid functionality.
These methods highlight the versatility in synthesizing this compound while maintaining its biological activity potential.
Comparative Analysis with Similar Compounds
The following table illustrates the structural features and biological activities of compounds related to 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyltriazole | Triazole ring without fluorination | Antimicrobial properties |
| Difluoroacetic acid | Difluoromethyl group but lacks triazole | Toxicity concerns |
| 5-Fluoro-1H-1,2,3-triazole | Fluorinated triazole | Antifungal activity |
| 4-Acetyltriazole | Acetyl substitution on triazole | Potential anti-inflammatory effects |
This comparison emphasizes the unique combination of a difluoromethyl group with a bioactive triazole structure in 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid.
Case Studies
Recent studies have focused on the biological evaluation of triazole derivatives:
- Antiproliferative Studies : In vitro studies demonstrated that certain derivatives exhibited strong antiproliferative activity against breast cancer cell lines (MCF-7), with significant apoptotic effects indicated by increased levels of apoptotic markers such as Caspases and Cytochrome C .
- Inhibition Studies : Compounds similar to 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid were tested for their ability to inhibit specific enzymes linked to various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
